molecular formula C69H66N18O13S5 B1474402 Kocurin CAS No. 1374772-61-8

Kocurin

Numéro de catalogue: B1474402
Numéro CAS: 1374772-61-8
Poids moléculaire: 1515.7 g/mol
Clé InChI: WWWYMYPACSXBTM-RNRSDVNXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Kocurin is a new thiazolyl peptide that was isolated from culture broths of a marine-derived bacterium, Kocuria palustris . It has displayed activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values in the submicromolar range .


Synthesis Analysis

The synthesis of this compound is controlled by a set of genes known as biosynthesis gene clusters (BGCs). These clusters include genes encoding nonribosomal synthetase (NRPS) and polyketide synthases (PKS) . The strains of Kocuria and Micrococcus were PCR screened for the presence of these secondary metabolite genes .


Molecular Structure Analysis

The structural elucidation of this compound was accomplished using a combination of spectroscopic and chemical methods, including HRMS, extensive 1D and 2D NMR analysis, MS/MS fragmentation, and chemical degradation and Marfey’s analysis of the resulting amino acid residues .


Chemical Reactions Analysis

The chemical reactions involved in the formation of this compound were analyzed using a combination of spectroscopic and chemical methods, including HRMS, extensive 1D and 2D NMR analysis, MS/MS fragmentation, and chemical degradation and Marfey’s analysis of the resulting amino acid residues .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound were determined through a combination of spectroscopic and chemical methods, including HRMS, extensive 1D and 2D NMR analysis .

Applications De Recherche Scientifique

Antibiotic Properties and Biosynthesis

Kocurin, identified as a bioactive thiopeptide compound, has been found to exhibit antibiotic properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA) strains. A study by Linares-Otoya et al. (2017) highlighted the isolation of this compound from Kocuria rosea and the identification of its biosynthetic gene cluster. This discovery was crucial in understanding the genetic basis of this compound and its production through heterologous expression in other bacterial strains (Linares-Otoya et al., 2017).

Additionally, a 2013 study by Martín et al. provided detailed structural elucidation of this compound, confirming its anti-MRSA activity and contributing to the understanding of its mechanism of action (Martín et al., 2013).

Source and Production

Research by Palomo et al. (2013) explored the production of this compound by marine actinomycetes isolated from sponges. This study not only identified new sources of this compound production but also emphasized the role of marine-derived bacteria in the discovery of novel antibiotics (Palomo et al., 2013).

Chemical Modification for Improved Solubility

A 2014 study by Pari et al. addressed the challenge of this compound's poor aqueous solubility, which is a common issue with thiazolyl peptide antibiotics. Through chemical modification, they developed a derivative with improved solubility while retaining its antibacterial activity, particularly against MRSA and vancomycin-resistant Enterococcus (VRE) (Pari et al., 2014).

Mécanisme D'action

Target of Action

Kocurin, a thiazolyl peptide, primarily targets Methicillin-Resistant Staphylococcus Aureus (MRSA) . MRSA is a type of bacteria that has developed resistance to several widely used antibiotics and is a significant cause of hospital and community-associated infections. The ability of this compound to act against MRSA makes it a potential candidate for the development of new anti-MRSA antibiotics .

Mode of Action

It is known that this compound interacts with mrsa and displays activity against it, with minimum inhibitory concentration (mic) values in the submicromolar range . This suggests that this compound may inhibit the growth of MRSA by interacting with key bacterial components or processes essential for their survival and proliferation.

Biochemical Pathways

Thiazolyl peptides, the class of compounds to which this compound belongs, are known for their potent in vitro activity against gram-positive bacteria . They contain a central pyridine/tetrahydropyridine ring, with up to three thiazolyl substituents at the 2-, 3-, and 6-positions of the central heterocycle . This unique structure may influence the way this compound interacts with its targets and the subsequent downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of MRSA growth . By acting against MRSA, this compound can potentially prevent or treat infections caused by this antibiotic-resistant bacterium.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound is derived from the marine-derived bacterium Kocuria palustris , suggesting that marine environments could provide optimal conditions for its production. Furthermore, geographic and environmental factors may affect the occurrence of the biochemical pathways and bioactivities associated with this compound

Orientations Futures

The discovery of Kocurin emphasizes the role of the thiazolyl peptide family as a prolific resource for novel drugs . The increasing resistance to known antibiotics developed by bacterial pathogens is one of the greatest threats to human health worldwide, and there remains an urgent need to find new anti-MRSA antibiotics with novel modes of action .

Analyse Biochimique

Biochemical Properties

Kocurin plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the growth of MRSA by binding to bacterial ribosomes, thereby interfering with protein synthesis. This interaction is highly specific, as this compound targets the peptidyl transferase center of the ribosome, preventing the elongation of the nascent peptide chain . Additionally, this compound has been observed to interact with other bacterial proteins involved in cell wall synthesis, further contributing to its antibacterial activity.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In bacterial cells, this compound disrupts protein synthesis, leading to cell death. This disruption affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of protein synthesis by this compound results in the downregulation of essential genes required for bacterial survival and proliferation . Furthermore, this compound’s impact on cell wall synthesis leads to structural abnormalities in bacterial cells, ultimately causing cell lysis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with bacterial ribosomes. This compound binds to the peptidyl transferase center of the ribosome, inhibiting the formation of peptide bonds during protein synthesis. This binding prevents the elongation of the nascent peptide chain, effectively halting protein production . Additionally, this compound has been shown to inhibit enzymes involved in cell wall synthesis, further contributing to its antibacterial effects. These interactions result in the disruption of essential cellular processes, leading to bacterial cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under various conditions, maintaining its antibacterial activity for extended periods. Degradation of this compound can occur under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that this compound can have lasting effects on cellular function, with prolonged exposure resulting in the development of resistance in some bacterial strains.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits bacterial growth without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including damage to host tissues and organs . Threshold effects have been observed, where a minimum concentration of this compound is required to achieve antibacterial activity. Beyond this threshold, increasing the dosage does not significantly enhance its efficacy but may increase the risk of adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for bacterial metabolism. It has been shown to inhibit key enzymes involved in protein and cell wall synthesis, disrupting metabolic flux and leading to the accumulation of intermediate metabolites . These disruptions can have downstream effects on other metabolic pathways, further contributing to the antibacterial activity of this compound.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound at its target sites, such as the bacterial ribosome and cell wall synthesis machinery . The distribution of this compound within bacterial cells is crucial for its antibacterial activity, as it ensures that the compound reaches its intended targets.

Subcellular Localization

The subcellular localization of this compound is primarily within the bacterial ribosome and cell wall synthesis machinery. This compound’s activity is dependent on its ability to reach these specific compartments, where it can exert its inhibitory effects . Targeting signals and post-translational modifications may play a role in directing this compound to these compartments, ensuring its effective localization and function.

Propriétés

IUPAC Name

2-[(12S,15R,19S,26S)-19-benzyl-14,21,28-trihydroxy-26-(2-hydroxy-2-iminoethyl)-12-[(4-hydroxyphenyl)methyl]-30-methyl-11-oxo-31-oxa-4,17,24,41-tetrathia-10,13,20,27,37,42,43,44,45,46-decazaoctacyclo[37.2.1.12,5.115,18.122,25.129,32.06,10.033,38]hexatetraconta-1(42),2,5(46),13,18(45),20,22,25(44),27,29,32(43),33(38),34,36,39-pentadecaen-36-yl]-N-[3-hydroxy-3-[(2S)-1-[(2S)-2-[C-hydroxy-N-[3-hydroxy-3-(3-hydroxy-3-iminoprop-1-en-2-yl)iminoprop-1-en-2-yl]carbonimidoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]iminoprop-1-en-2-yl]-1,3-thiazole-4-carboximidic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C69H66N18O13S5/c1-31(54(71)90)72-55(91)33(3)74-60(96)49-13-9-21-86(49)68(98)34(4)75-56(92)32(2)73-57(93)45-27-102-63(81-45)40-20-19-39-53(76-40)44-26-101-66(80-44)48-30-105-67(84-48)50-14-10-22-87(50)69(99)43(24-37-15-17-38(88)18-16-37)79-59(95)47-29-103-64(82-47)41(23-36-11-7-6-8-12-36)77-58(94)46-28-104-65(83-46)42(25-51(70)89)78-61(97)52-35(5)100-62(39)85-52/h6-8,11-12,15-20,26-28,30,34,41-43,47,49-50,88H,1-3,9-10,13-14,21-25,29H2,4-5H3,(H2,70,89)(H2,71,90)(H,72,91)(H,73,93)(H,74,96)(H,75,92)(H,77,94)(H,78,97)(H,79,95)/t34-,41-,42-,43-,47-,49-,50?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWYMYPACSXBTM-RNRSDVNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(C3=NC(=CS3)C(=NC(C4=NC(CS4)C(=NC(C(=O)N5CCCC5C6=NC(=CS6)C7=NC(=CS7)C8=C(C=CC(=N8)C9=NC(=CS9)C(=NC(=C)C(=NC(C)C(=O)N3CCCC3C(=NC(=C)C(=NC(=C)C(=N)O)O)O)O)O)C(=N2)O1)CC1=CC=C(C=C1)O)O)CC1=CC=CC=C1)O)CC(=N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=N[C@H](C3=NC(=CS3)C(=N[C@H](C4=N[C@@H](CS4)C(=N[C@H](C(=O)N5CCCC5C6=NC(=CS6)C7=NC(=CS7)C8=C(C=CC(=N8)C9=NC(=CS9)C(=NC(=C)C(=N[C@@H](C)C(=O)N3CCC[C@H]3C(=NC(=C)C(=NC(=C)C(=N)O)O)O)O)O)C(=N2)O1)CC1=CC=C(C=C1)O)O)CC1=CC=CC=C1)O)CC(=N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H66N18O13S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1515.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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